

A Technical Guide to 2,3-Epoxyptane: Synthesis, Reactivity, and Biological Significance

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Compound of Interest

Compound Name: **2,3-Epoxyptane**

Cat. No.: **B1619121**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-epoxyptane**, a five-carbon epoxide that serves as a valuable model compound in organic synthesis and toxicological studies. This document details its chemical identity, stereoselective synthesis, characteristic ring-opening reactions, and its relevance in the context of drug development and metabolism. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on detailed methodologies and structured data presentation.

Chemical Identification

2,3-Epoxyptane, a colorless liquid, is an oxirane with the chemical formula $C_5H_{10}O$. Due to the presence of two chiral centers at carbons 2 and 3, it exists as stereoisomers.

Identifier	Value
IUPAC Name	2-Ethyl-3-methyloxirane[1]
Synonyms	2,3-Pentene oxide, Pentane, 2,3-epoxy-[2]
CAS Number	4016-15-3[1][2][3][4][5]
Molecular Formula	C ₅ H ₁₀ O[2][3][4][5]
Molecular Weight	86.13 g/mol [1][3][5]

Physicochemical Properties

The following table summarizes key physicochemical properties of **2,3-epoxypentane**.

Property	Value	Source
Boiling Point	79-83 °C (at 750 Torr)	[3][4][5]
Density (Predicted)	0.845 ± 0.06 g/cm ³	[3][4][5]
Molecular Weight	86.1323 g/mol	[6][7]

Synthesis of 2,3-Epoxypentane

The synthesis of **2,3-epoxypentane** is most commonly achieved through the epoxidation of 2-pentene. The stereochemistry of the resulting epoxide is directly dependent on the stereochemistry of the starting alkene, making stereoselective synthesis highly efficient.

Experimental Protocol: Stereoselective Epoxidation of 2-Pentene (Prilezhaev Reaction)

This protocol describes the synthesis of **cis-2,3-epoxypentane** from **cis-2-pentene**. A similar procedure can be followed using **trans-2-pentene** to yield **trans-2,3-epoxypentane**.[2]

Materials:

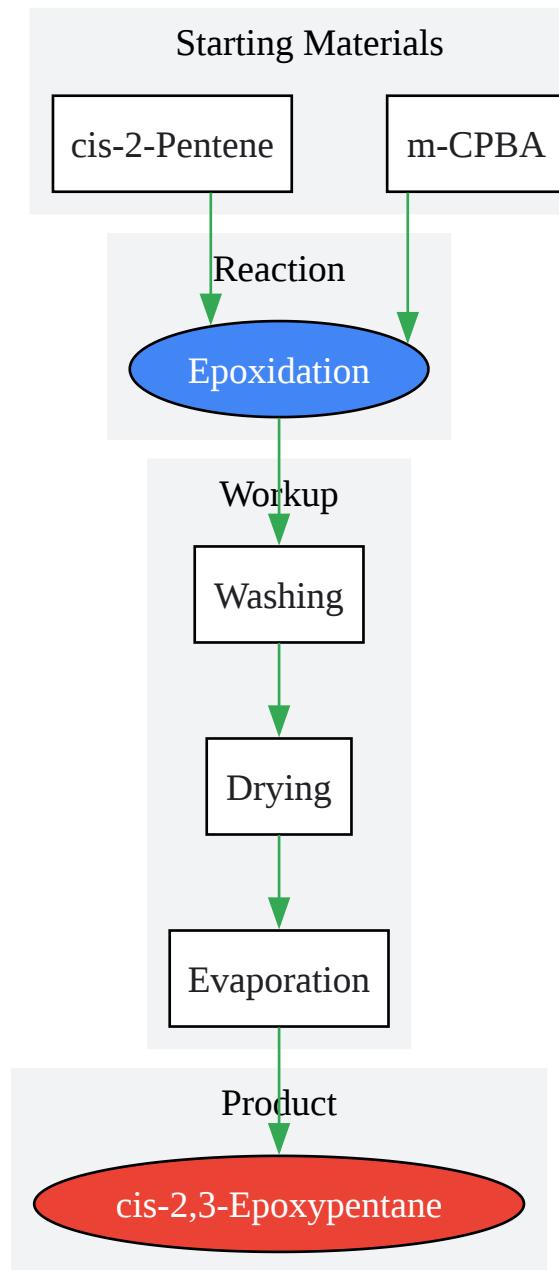
- **cis-2-Pentene**

- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Dissolve cis-2-pentene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of m-CPBA in dichloromethane to the cooled alkene solution over a period of 30 minutes.
- Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove excess peroxy acid and the resulting meta-chlorobenzoic acid.
- Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **cis-2,3-epoxypentane**.

- Purify the product via distillation if necessary.



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Figure 1: Workflow for the synthesis of cis-2,3-epoxypentane.

Chemical Reactivity: Ring-Opening Reactions

The high ring strain of the epoxide ring in **2,3-epoxypentane** makes it susceptible to nucleophilic attack, leading to ring-opening reactions.[8][9] The regioselectivity of these

reactions is dependent on the reaction conditions (acidic or basic).

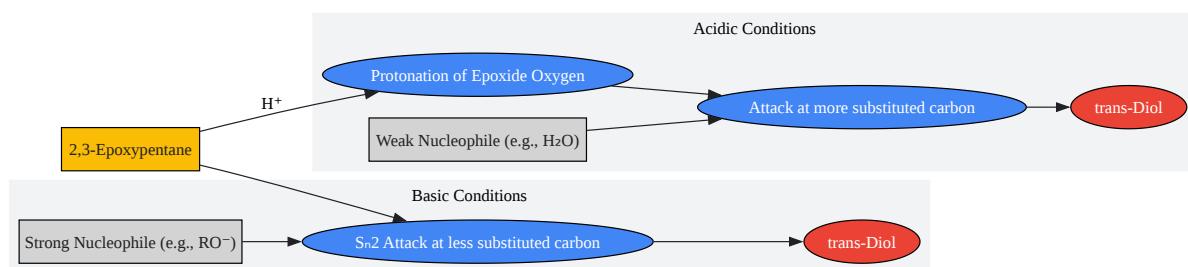
Base-Catalyzed Ring-Opening

Under basic conditions, the ring-opening of epoxides occurs via an S_N2 mechanism.[10][11]

The nucleophile attacks the less sterically hindered carbon atom. For **2,3-epoxypentane**, this would be the carbon atom at the 2-position. The reaction results in an inversion of stereochemistry at the site of attack.

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[8] The nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. This reaction proceeds with anti-stereochemistry.



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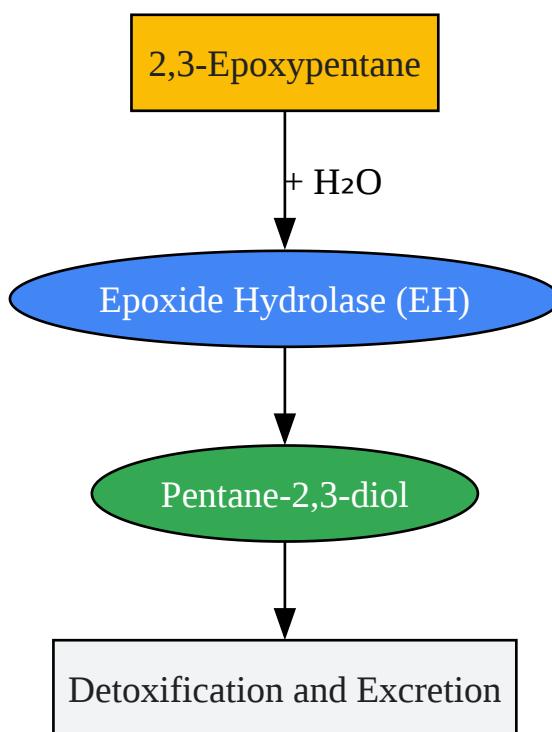
Figure 2: Regioselectivity of nucleophilic ring-opening of **2,3-epoxypentane**.

Biological Significance and Relevance to Drug Development

Epoxides are a class of compounds with significant biological activity. Their reactivity makes them both useful pharmacophores and potential toxins.

Metabolism by Epoxide Hydrolases

In biological systems, epoxides are primarily metabolized by enzymes known as epoxide hydrolases (EHs).[12][13] These enzymes catalyze the hydrolysis of the epoxide to the corresponding vicinal diol, which is generally a detoxification pathway leading to more water-soluble and excretable compounds.[13] There are several forms of epoxide hydrolases, including microsomal and soluble forms, which play a crucial role in the metabolism of both endogenous and xenobiotic epoxides.[12][13]



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Figure 3: Metabolic pathway of **2,3-epoxypentane** via epoxide hydrolase.

Role in Drug Design and Toxicology

The epoxide moiety is present in several approved drugs and is a key intermediate in the synthesis of many pharmaceuticals.[14][15] The electrophilic nature of the epoxide ring allows for covalent interactions with biological nucleophiles, such as amino acid residues in proteins or

DNA bases. This reactivity is harnessed in the design of certain anticancer drugs that act as alkylating agents.[16][17]

However, this same reactivity is also a source of toxicity. Epoxides are known to be mutagenic and carcinogenic due to their ability to alkylate DNA.[18] Therefore, a thorough understanding of the balance between the therapeutic benefits and toxicological risks of epoxide-containing compounds is critical in drug development.[16][17] The metabolism of epoxides by epoxide hydrolases is a key factor in mitigating their toxicity.[19][20]

Conclusion

2,3-Epoxyptane is a fundamentally important molecule for understanding the principles of stereoselective synthesis and the reactivity of epoxides. Its well-defined structure allows for detailed mechanistic studies of ring-opening reactions, which are broadly applicable to more complex molecules. For drug development professionals, an understanding of the metabolism of simple epoxides like **2,3-epoxyptane** provides a crucial foundation for the design and toxicological assessment of more complex epoxide-containing drug candidates. The interplay between its chemical reactivity and its metabolic fate highlights the dual role of the epoxide functional group in medicinal chemistry.

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